molecular formula C11H21BrO2 B104259 2-(6-Bromohexyloxy)tetrahydro-2H-pyran CAS No. 53963-10-3

2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Cat. No. B104259
CAS RN: 53963-10-3
M. Wt: 265.19 g/mol
InChI Key: CWSSIUJITPYGLK-UHFFFAOYSA-N
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Description

The compound "2-(6-Bromohexyloxy)tetrahydro-2H-pyran" is a derivative of tetrahydro-2H-pyran, which is a heterocyclic compound featuring a six-membered ring containing five carbon atoms and one oxygen atom. The structure is further modified by the presence of a bromohexyloxy substituent, indicating the inclusion of a bromine atom and a hexyl chain linked through an ether bond.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives can be achieved through various methods. For instance, a convenient approach for the preparation of a related compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, was developed from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired isomers . Another synthesis method involves the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones using a Ni(0)-catalyzed coupling reaction with LiBr, followed by a halogen-metal exchange with tert-butyllithium . These methods highlight the versatility in synthesizing substituted tetrahydro-2H-pyran derivatives, which could be adapted for the synthesis of "2-(6-Bromohexyloxy)tetrahydro-2H-pyran."

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives can be characterized using spectroscopic methods such as NMR and FTIR. For example, the Schiff base derivative (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol was characterized using these techniques, and the results were in good agreement with theoretical quantum-mechanical calculations . This suggests that similar methods could be employed to elucidate the structure of "2-(6-Bromohexyloxy)tetrahydro-2H-pyran."

Chemical Reactions Analysis

Tetrahydro-2H-pyran derivatives can participate in various chemical reactions. The bromine atom in the 6-bromo-3,4-dihydro-2H-pyrans, for example, can undergo halogen-metal exchange reactions . Additionally, the presence of a bromine atom in the structure of "2-(6-Bromohexyloxy)tetrahydro-2H-pyran" suggests potential for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by their substituents. For instance, the presence of a bromine atom and a hexyl chain in "2-(6-Bromohexyloxy)tetrahydro-2H-pyran" would affect its boiling point, solubility, and reactivity. The compound's lipophilicity could be increased due to the hexyl chain, potentially affecting its biological activity. The antimicrobial properties of related compounds, such as 2H-pyran-3(6H)-one derivatives, have been studied, showing significant activity against gram-positive bacteria, which could be relevant for the analysis of "2-(6-Bromohexyloxy)tetrahydro-2H-pyran" .

Scientific Research Applications

Kinetics and Mechanism Studies

The kinetics and mechanisms of pyrolysis for derivatives of tetrahydro-2H-pyran, such as 2-(4-bromophenoxy)tetrahydro-2H-pyran, have been studied extensively. These studies, conducted in gas-phase static systems, are crucial for understanding the thermal behavior and reaction pathways of these compounds, which can be applicable in various chemical processes (Álvarez-Aular et al., 2018).

Synthesis Methods

Advanced synthesis methods have been developed for various derivatives of tetrahydro-2H-pyran. For instance, the synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol illustrates the complex techniques used to create specific derivatives of tetrahydro-2H-pyran for potential applications in medicinal chemistry and material science (Liu et al., 2008).

Antimicrobial Properties

Certain derivatives of 2H-pyran, including tetrahydro-2H-pyran, have been studied for their antimicrobial properties. These compounds have shown activity against various bacteria and fungi, which indicates their potential use in developing new antimicrobial agents (Makawana et al., 2012).

Chemical Reactivity and Catalysis

The reactivity of tetrahydro-2H-pyran derivatives under different conditions has been a subject of research, focusing on understanding their behavior in various chemical reactions. This knowledge is critical for their application in synthetic chemistry, where they can act as intermediates or catalysts in the formation of more complex molecules (Zaware et al., 2011).

properties

IUPAC Name

2-(6-bromohexoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H21BrO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSSIUJITPYGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886079
Record name 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro-
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Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromohexyloxy)tetrahydro-2H-pyran

CAS RN

53963-10-3
Record name 2-(6-Bromohexyloxy)tetrahydropyran
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Record name 2H-Pyran, 2-((6-bromohexyl)oxy)tetrahydro-
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Record name 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro-
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Record name 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro-
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Record name 2-[(6-bromohexyl)oxy]tetrahydro-2H-pyran
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Synthesis routes and methods I

Procedure details

First, 197.8 g (1.09 mol) of 6-bromo-1-hexanol were fed into a 500 mL reactor vessel and cooled to 5° C. or less, and further 102.1 g (1.21 mol) of dihydropyran were dripped at a temperature of 10° C. or less. After completion of dripping, the mixture was warmed to room temperature to carry out a reaction under stirring for one hour. Residues obtained by this reaction were purified by silica gel column with hexane/IPE (diisopropylether)=5/1, and thus 263.4 g of 6-bromo-1-(tetrahydropyranyloxy)hexane were obtained. The yield was 90.9%. Formula (26) below shows the reaction formula of the step 1.
Quantity
197.8 g
Type
reactant
Reaction Step One
Quantity
102.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-bromo-1-(tetrahydropyranyloxy)hexane was synthesized in the same manner as in Example 1 (the formula (26): step 1). First, 197.8 g (1.09 mol) of 6-bromo-1-hexanol were fed into a 500 mL reactor vessel and cooled to 5° C. or less, and then 102.1 g (1.21 mol) of dihydropyran were dripped at 10° C. or less. After completion of dripping, the mixture was warmed to room temperature and stirred for one hour. The obtained residues were subjected to silica gel column and purified using a mixed solvent of hexane/diisopropylether (IPE) (volume ratio 5:1) as an eluting solvent, and thus 263.4 g of 6-bromo-1-(tetrahydropyranyloxy)hexane were obtained. The yield in this case was 90.9%.
[Compound]
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
197.8 g
Type
reactant
Reaction Step Two
Quantity
102.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 6-bromo hexan-ol (F) (2 g, 11 mmol) in CH2Cl2 (50 ml) was added dropwise dihyrdopyran (1.6 ml, 16.5 mmol) followed by para-toluenesulphonic acid (commercially available) (0.075 g). The reaction mixture was stirred at room temperature for 16 h. The dark blue solution was then washed with water (2×25 ml) then saturated hydrogen carbonate solution (25 ml) and finally with a saturated sodium chloride solution (25 ml). The organic phase was then dried (MgSO4) and the solvent was evaporated under reduced pressure. The crude material was then purified through flash silica gel chromatography (hexane/EtOAc, 10:1) to afford compound 2-(6-Bromo-hexyloxy)-tetrahydropyran (G) as an oil (0.5 g, 70%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
E Scheler, I Bauer, P Strohrigl - Macromolecular symposia, 2007 - Wiley Online Library
In this paper we report the synthesis, characterisation and photopatterning of polydisperse fluorene oligomers. The oligomers were synthesised using the Yamamoto coupling. The …
Number of citations: 14 onlinelibrary.wiley.com
R Awalekar, P Mohire, N Valekar, S Usmani… - Chemical Data …, 2020 - Elsevier
(Z, Z, E)-7, 11, 13-Hexadecatrienal, the major component of the sex pheromone of the citrus leaf miner Phyllocnistis citrella is efficiently and stereoselectively synthesized starting from …
Number of citations: 2 www.sciencedirect.com
JP Collin, F Durola, P Mobian, JP Sauvage - 2007 - Wiley Online Library
Based on the gathering and threading effect of copper(I), three different pseudo‐rotaxanes have been prepared and characterised in solution. They consist of the same two‐chelate ring …
E Scheler, E Betthausen… - … Chemistry and Physics, 2010 - Wiley Online Library
The synthesis of alternating photo‐crosslinkable fluorene co‐oligomers via Suzuki cross coupling is reported. The co‐oligomers were characterized using NMR and GPC, the results …
Number of citations: 6 onlinelibrary.wiley.com
A Khrimian, DR Lance, M Schwarz… - Journal of agricultural …, 2008 - ACS Publications
The browntail moth, Euproctis chrysorrhea (L.), is native to Eurasia, where periodic outbreaks result in defoliation of forest, shade, and ornamental trees. In addition to the damage …
Number of citations: 8 pubs.acs.org
EH Huws - 2012 - search.proquest.com
New methods were developed to produce thiolated analogues of Mycobacteria components. Thiolated tuberculostearic acid,(S)-18-mercapto-l 0-methyloctadecanoic acid, was firstly …
Number of citations: 2 search.proquest.com
AS Lang, A Neubig, M Sommer, M Thelakkat - Macromolecules, 2010 - ACS Publications
The synthesis of well-defined polymers with pendant perylene bisimide (PBI) groups by a combination of nitroxide-mediated radical polymerization (NMRP) of trimethylsilyl propargyl …
Number of citations: 56 pubs.acs.org
Y Catel, T Bock, N Moszner - Journal of Polymer Science Part A …, 2014 - Wiley Online Library
The novel polymerizable β‐ketophosphonic acids 4, 8, 10, and 16 as well as the 9‐(methacryloyloxy)‐nonylphosphonic acid 20 were synthesized in four to eight steps. They were …
Number of citations: 14 onlinelibrary.wiley.com
Y Catel, T Bock, N Moszner - researchgate.net
The novel polymerizable b-ketophosphonic acids 4, 8, 10, and 16 as well as the 9-(methacryloyloxy)-nonylphosphonic acid 20 were synthesized in four to eight steps. They were …
Number of citations: 0 www.researchgate.net
V Besse, L Le Pluart, WD Cook… - Journal of Polymer …, 2013 - Wiley Online Library
In restorative dentistry, acrylamide monomers bearing phosphonic acid moieties have proved to be useful species for the formulation of dental self‐etch adhesives since they provide …
Number of citations: 29 onlinelibrary.wiley.com

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